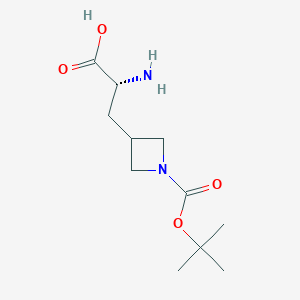
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amino group.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the azetidine ring or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various reduced derivatives of the azetidine ring.
科学的研究の応用
®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with enzymes, receptors, or other biomolecules. The azetidine ring provides structural rigidity, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid: The enantiomer of the compound, differing in its stereochemistry.
N-Boc-Azetidine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of the amino group.
N-Boc-Azetidine-2-carboxylic acid: Another related compound with the carboxylic acid group at a different position on the azetidine ring.
Uniqueness
®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both the azetidine ring and the Boc-protected amino group. This combination of features makes it particularly valuable in the synthesis of chiral molecules and as a versatile intermediate in organic synthesis.
特性
分子式 |
C11H20N2O4 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(6-13)4-8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t8-/m1/s1 |
InChIキー |
RLVGYLYSDLDRAZ-MRVPVSSYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC(C1)C[C@H](C(=O)O)N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


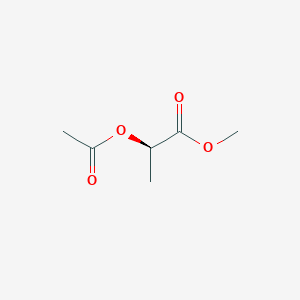
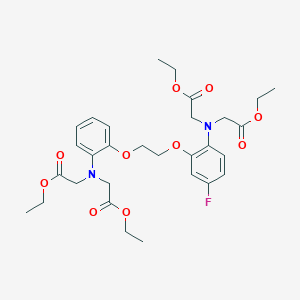
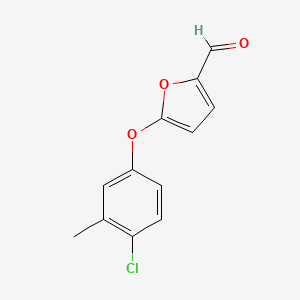

![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)

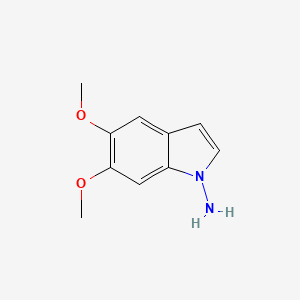
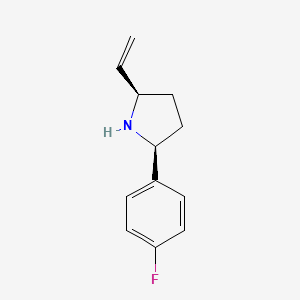
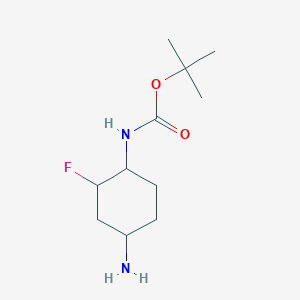
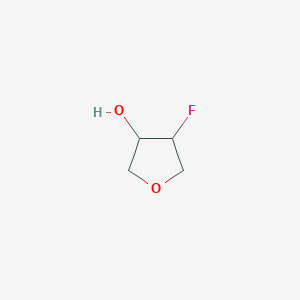
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B12941930.png)
